Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. It displays nanomolar affinity for human cloned or native CRF(1) receptors. SSR125543A effectively antagonizes CRF-induced stimulation of cAMP synthesis and adrenocorticotropin hormone (ACTH) secretion in cellular models. It demonstrates good oral bioavailability and brain penetration in preclinical studies. [, , ]
Relevance: This compound shares the core 1,3-thiazol-2-amine structure with 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride. The key difference lies in the substitution pattern at the 2-position of the thiazole ring. While the target compound has a propan-1-amine substituent, SSR125543A features a more complex N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-N-(2-propynyl) group. [, ]
Antalarmin
Compound Description: Antalarmin is a corticotrophin-releasing factor 1 (CRF1) receptor antagonist with anxiolytic-like effects. Like SSR125543A, it is effective in models involving unavoidable stress in rodents. [, ]
Relevance: While not structurally identical, Antalarmin is grouped with SSR125543A and 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride due to their shared classification as CRF1 receptor antagonists and their similar activity in preclinical models. [, ]
Compound Description: This compound is highlighted for its potential as a Pim-1 kinase inhibitor, making it relevant in cancer research. []
Relevance: This compound shares the 1,3-thiazole ring system with 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride. Despite differences in the overall structure, the presence of the 1,3-thiazole ring suggests potential similarities in certain pharmacological properties. []
Compound Description: Compound 2 is synthesized from a substituted 1H-pyrazole-1-carbothioamide and N-(4-nitrophenyl)maleimide, forming a cyclized structure. []
Relevance: Like the previous compound, this molecule shares the 1,3-thiazole ring system with 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride, highlighting the prevalence of this moiety in various chemical syntheses. []
Compound Description: This series of bi-heterocyclic compounds shows promise as potential therapeutic agents for Alzheimer's disease and diabetes due to their enzyme inhibitory activities. Notably, compound 8l within this series exhibits a half-maximal inhibitory concentration (IC50) of 17.25 ± 0.07 μM against acetylcholinesterase (AChE). []
Relevance: These compounds contain the 1,3-thiazol-2-amine core structure, directly linking them to 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride. The variation in substituents at the 4-position of the thiazole ring (methyl group in these compounds versus propan-1-amine in the target) highlights structure-activity relationship studies within this class. []
Compound Description: Similar to the previous series, this group also consists of bi-heterocyclic compounds incorporating a 1,3-thiazole ring and a 1,3,4-oxadiazole ring. These compounds were investigated for their potential as therapeutic agents, specifically for their inhibitory activity against cholinesterases and α-glucosidase. []
Relevance: This series is related to 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride by the presence of the 1,3-thiazol-2-amine core. The key structural difference lies in the presence of a hydrogen atom at the 4-position of the thiazole ring in this series, contrasting with the propan-1-amine substituent in the target compound. []
Compound Description: This series of compounds was synthesized from a 1-benzofuran-2-yl)-2-bromoethanone precursor and evaluated for antimicrobial and analgesic activity. []
Relevance: These compounds also feature the 1,3-thiazole ring system, highlighting its importance in medicinal chemistry. Their structural relation to 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride is based on this shared heterocycle, even though their overall structures and activities might differ significantly. []
Compound Description: This compound incorporates a ferrocene moiety into the thiazole framework, making it particularly intriguing for its potential in materials science and medicinal chemistry. []
Compound Description: This co-crystal structure features a sulfathiazole molecule, highlighting the 1,3-thiazole scaffold in a different chemical environment. []
Relevance: While the sulfathiazole portion of this compound shares the thiazole ring with 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride, it's important to note the significant difference in the presence of the sulfonamide group and the overall molecular context, which likely lead to distinct properties. []
Compound Description: MTEP acts as a selective metabotropic glutamate receptor type 5 (mGlu5) antagonist, showing potential for treating Parkinson's disease. []
Relevance: This compound shares the 1,3-thiazole ring with 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride. Despite structural differences, including the position of the propyl group and the presence of a pyridine ring in MTEP, the shared thiazole moiety suggests they might possess overlapping physicochemical properties. []
Compound Description: This group of compounds, including derivatives like 3-[(2S)-3-Acetyl-5-amino-N-(4-substituted-thiazol-2-yl)2,3-dihydro-1,3,4-oxadiazol-2-yl]-indolin-2-yl acetates and 1-{N-[(2R)-2-(-2-oxoindolin-3-ylidene)-4-oxo-1,3-thiazolidin-3-yl]-3-(4-substituted-thiazol-2yl)ureas, are explored for their antimicrobial activity. [, ]
Relevance: This series of compounds exhibits structural similarity to 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride due to the presence of the 1,3-thiazole ring system. While the target compound features a propan-1-amine substituent at the 2-position of the thiazole ring, this series has a semicarbazide moiety at the same position. [, ]
Compound Description: These compounds demonstrate electrocatalytic activity and are studied for their adsorption behavior on mercury electrodes. []
Relevance: Both GTAMITU and GTA are structurally related to 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride through their shared 1,3-thiazole ring system. These compounds highlight the diverse applications of thiazole derivatives in various fields, including electrochemistry. []
Compound Description: BTZP and its N-Mannich base derivatives were synthesized and investigated for antimicrobial, antioxidant, and cytotoxic activities. Interestingly, compounds with electron-donating groups on the phenyl ring displayed greater antibacterial activity. Conversely, compounds with electron-withdrawing groups showed moderate antifungal activity. []
Relevance: These compounds share the 1,3-thiazole ring system found in 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride, though they are structurally distinct due to the presence of a benzothiazole moiety and a pyrazolone ring in BTZP and its derivatives. []
Compound Description: This compound is produced as a kinetic product in a domino reaction involving morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide and phenacyl bromides. []
Relevance: This compound shares the 1,3-thiazole ring system with 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride. The shared heterocycle, despite the significant structural differences, underscores the utility of this moiety in constructing diverse chemical entities. []
Compound Description: These compounds are produced as thermodynamic products in the same domino reaction that yields the aforementioned morpholine derivative. []
Relevance: While these compounds don't directly incorporate a thiazole ring like 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride, their formation in the same reaction system as the related 1,3-thiazole-containing compound highlights the versatility of this domino reaction in generating diverse heterocyclic scaffolds. []
Compound Description: Compound 2, a Mannich base, serves as a versatile building block for diverse heterocyclic systems, including pyrazolines, pyridines, benzodiazepines, and piperidines. []
Relevance: Although this compound doesn't directly contain the 1,3-thiazole moiety present in 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride, its use in generating diverse heterocyclic structures showcases the broader context of heterocyclic chemistry and the potential for discovering new bioactive compounds. []
1,3,3-tri(1H-indol-3-yl)propan-1-one (5)
Compound Description: Synthesized using a green chemistry approach with lemon juice as a catalyst, compound 5 is a key intermediate in preparing various heterocycles, including pyrimidine derivatives and a novel 1,2-dithiole-3-thione derivative. []
Relevance: While not directly containing a thiazole ring, this compound's use in generating a diverse set of heterocycles, much like compound 17, provides further context to the research and emphasizes the importance of exploring various heterocyclic systems for potential biological activities. []
2-dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine and 2-dichloromethyl-7-methyl-4-(pyridin-3-yl)pyrazolo[1,5-a][1,3,5]triazine
Compound Description: These pyrazolo[1,5-a][1,3,5]triazine derivatives exhibited pronounced vasodilator effects, suggesting their potential for developing novel vasodilator drugs. []
Relevance: Although not structurally similar to 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride, these compounds exemplify the broader exploration of heterocyclic compounds, particularly those containing nitrogen, for potential therapeutic applications. []
Compound Description: This series of compounds, derived from sulfathiazole, displayed significant inhibitory activity against α-glycosidase (α-GLY), human carbonic anhydrase (hCA), and acetylcholinesterase (AChE). Compound ST11 (4-[3-(perfluorophenyl)triaz-1-en-1-yl]-N-(thiazol-2-yl)benzenesulfonamide) showed exceptional promise with nanomolar KI values against these enzymes. []
Relevance: These derivatives are closely related to 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride as they incorporate the sulfathiazole moiety, directly linking them to the 1,3-thiazole core structure. The diverse substituents on the triazene moiety underscore the potential for modifying this class of compounds to enhance their inhibitory activity against various therapeutic targets. []
Compound Description: Discovered as part of a pesticide development program, compound 2a shows potent fungicidal activity, surpassing commercial fungicides like diflumetorim. []
Relevance: This compound shares the 1,3-thiazole ring system with 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride, highlighting the presence of this heterocycle in compounds with diverse biological activities. []
Compound Description: Derived from the optimization of compound 2a, HNPC-A9229 exhibits excellent fungicidal activity against Puccinia sorghi and Erysiphe graminis, surpassing or matching the potency of several commercial fungicides. []
Relevance: Although HNPC-A9229 lacks the 1,3-thiazole ring system directly present in 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride, its development stemming from the optimization of the thiazole-containing compound 2a highlights the broader context of structure-activity relationships and the exploration of similar chemical spaces for desired biological activities. []
Compound Description: Synthesized using microwave irradiation, this series of compounds was evaluated for their antibacterial activity. []
Relevance: These compounds, although lacking a thiazole ring, demonstrate the continued relevance of exploring heterocyclic compounds, especially those containing nitrogen, for their potential as antimicrobial agents, similar to some compounds containing 1,3-thiazole. []
Compound Description: These quinazolinone derivatives, incorporating a 1,3-thiazole moiety, were found to possess anti-tubercular activity, with some displaying significant potency against Mycobacterium tuberculosis H37RV. []
Relevance: These compounds are structurally related to 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride through the presence of the 1,3-thiazole ring system. While the target compound has a propan-1-amine group at the 2-position, this series features a quinazolinone moiety at the same position, demonstrating the diversity of chemical modifications possible on the thiazole ring. []
Compound Description: This series of thiazole-1,3,4-oxadiazole hybrid analogues was investigated for its antibacterial activity. Compound APTOM-4e displayed notable activity against Gram-negative bacteria, outperforming the standard drug Ciprofloxacin. []
Relevance: These compounds bear a strong structural resemblance to 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride, sharing the 1,3-thiazol-2-amine core structure. The variation at the 2-position, with an (oxadiazolyl)methyl group in these compounds versus a propyl group in the target, highlights the potential for diverse substitutions at this position while retaining or enhancing biological activity. []
Compound Description: These chiral amines are synthesized using a multistep procedure and are important intermediates in various chemical syntheses. []
N-[2-(3´chloro-2´-oxo-4´-substitutedaryl-1-azetidinyl)-1-3-thiazol-4-yl]diphenylamine and N-[2-(2´substitutedaryl-4´-oxo-1´3´-thiazolidin-3´-yl)-1,3-thiazol-4-yl]diphenylamine
Compound Description: These two series of thiazole derivatives, incorporating azetidine and thiazolidinone moieties, were synthesized and screened for their antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, some compounds exhibited potent antibacterial activity compared to the reference drug. []
1[(2Z)-2-[R-imin]-4-methyl-3-R1-2,3-dihydro-1,3-thiazole-5-yl]ethan-1-one and ethyl(2Z)-2-[R-imin]-4-methyl-3-R1-2,3-dihydro-1,3-thiazole-5-carboxylate
Compound Description: Synthesized via the Hantzsch reaction, these 1,3-thiazole derivatives were found to possess cardiotropic activity, with one compound displaying superior activity to L-carnitine and meldonium. []
5-Substituted-2-thiazol-4-n-propylpiperazines
Compound Description: This series of non-imidazole histamine H3 ligands was developed based on the lead compound ADS-531 (N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine). These compounds aimed to optimize the in vitro potency towards H3 guinea pig jejunal receptors. []
4-([4-(2-naphthyl)-1,3-thiazol-2-yl]amino)phenol (TH-848) and 4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine (TH-644)
Compound Description: These aminothiazoles, targeting prostaglandin E synthase-1 (mPGES-1), demonstrated significant inhibitory effects on RANKL- and LPS-mediated osteoclastogenesis and PGE2 production in RAW 264.7 cells, suggesting potential for treating inflammatory bone resorption diseases like periodontitis. []
Relevance: Both TH-848 and TH-644 share the core 1,3-thiazol-2-amine structure with 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride. The distinct aryl and substituted phenyl groups attached to the amino group at the 2-position of the thiazole ring contribute to their specific biological activities. []
Relevance: Although GZ-793A lacks the 1,3-thiazole ring system found in 1-(1,3-Thiazol-2-yl)propan-1-amine hydrochloride, it highlights research on targeting VMAT2, a protein involved in neurotransmitter transport. This research area often explores diverse chemical structures for modulating VMAT2 activity and addressing substance use disorders. []
Compound Description: Designed as a successor to GZ-793A, GZ-11608 retains the potent and selective VMAT2 inhibitory activity while mitigating hERG channel interactions, suggesting a more favorable safety profile. It shows promise as a potential therapeutic for methamphetamine use disorder, reducing methamphetamine-induced dopamine release and attenuating methamphetamine-seeking behaviors. []
Properties
CAS Number
2613384-59-9
Product Name
1-(1,3-thiazol-2-yl)propan-1-amine hydrochloride
Molecular Formula
C6H11ClN2S
Molecular Weight
178.7
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.